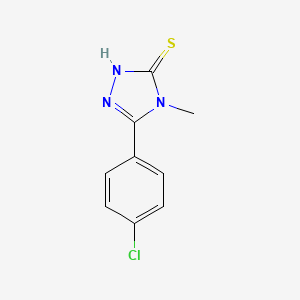

5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Description

BenchChem offers high-quality 5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-chlorophenyl)-4-methyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3S/c1-13-8(11-12-9(13)14)6-2-4-7(10)5-3-6/h2-5H,1H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAWRMYDVPCGDJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10183712 |

Source

|

| Record name | 4H-1,2,4-Triazole-3-thiol, 5-(p-chlorophenyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29527-27-3 |

Source

|

| Record name | 4H-1,2,4-Triazole-3-thiol, 5-(p-chlorophenyl)-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029527273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1,2,4-Triazole-3-thiol, 5-(p-chlorophenyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Foreword: The Significance of 1,2,4-Triazole-3-thiols in Modern Drug Discovery

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its metabolic stability and ability to engage in diverse biological interactions. This privileged scaffold is a key component in a wide array of therapeutic agents, demonstrating a broad spectrum of pharmacological activities, including antifungal, anticancer, and antiviral properties. The strategic incorporation of a thiol group at the 3-position and various substituents at the 4- and 5-positions of the triazole ring allows for the fine-tuning of the molecule's physicochemical properties and biological activity. This guide provides a comprehensive technical overview of the synthesis and characterization of a specific, promising derivative: 5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol. This compound, with its particular substitution pattern, is of significant interest to researchers in oncology and infectious diseases. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering not just a methodology, but a deeper understanding of the chemical principles and analytical techniques involved.

I. Synthetic Pathway: A Two-Step Approach to the Triazole Core

The synthesis of 5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is efficiently achieved through a well-established two-step reaction sequence. This robust methodology involves the initial formation of an N-acylthiosemicarbazide intermediate, followed by a base-catalyzed intramolecular cyclization. This approach is widely adopted due to its reliability and the ready availability of the starting materials.

Causality Behind the Synthetic Strategy

The choice of this two-step synthesis is predicated on fundamental principles of organic chemistry. The initial step, the formation of 1-(4-chlorobenzoyl)-4-methylthiosemicarbazide, is a nucleophilic addition-elimination reaction. The highly nucleophilic nitrogen of 4-methylthiosemicarbazide readily attacks the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. The subsequent base-catalyzed cyclization proceeds via an intramolecular nucleophilic attack of one of the thiosemicarbazide nitrogens onto the carbonyl carbon, followed by dehydration to yield the stable aromatic triazole ring. The use of a strong base, such as sodium hydroxide, is crucial to deprotonate the amide nitrogen, thereby increasing its nucleophilicity and facilitating the ring closure.

II. Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol. While a specific protocol for this exact molecule is not extensively reported, the following procedure is a robust and validated method based on the synthesis of closely related analogues.[1][2]

Part 1: Synthesis of 1-(4-chlorobenzoyl)-4-methylthiosemicarbazide (Intermediate)

Materials and Reagents:

-

4-Chlorobenzohydrazide

-

Methyl isothiocyanate

-

Ethanol (absolute)

-

Pyridine (as catalyst, optional)

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorobenzohydrazide (0.1 mol) in absolute ethanol (100 mL).

-

To this solution, add methyl isothiocyanate (0.1 mol) dropwise at room temperature with continuous stirring. A catalytic amount of pyridine (2-3 drops) can be added to facilitate the reaction.

-

The reaction mixture is then refluxed for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:hexane, 1:1).

-

After completion of the reaction, the mixture is cooled to room temperature. The resulting solid precipitate is collected by filtration.

-

The crude product is washed with cold ethanol and then recrystallized from ethanol to afford pure 1-(4-chlorobenzoyl)-4-methylthiosemicarbazide as a white crystalline solid.

Part 2: Synthesis of 5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol (Target Compound)

Materials and Reagents:

-

1-(4-chlorobenzoyl)-4-methylthiosemicarbazide

-

Sodium hydroxide (2 M aqueous solution)

-

Hydrochloric acid (concentrated)

-

Water

Procedure:

-

A suspension of 1-(4-chlorobenzoyl)-4-methylthiosemicarbazide (0.05 mol) in 2 M aqueous sodium hydroxide solution (100 mL) is placed in a 250 mL round-bottom flask.

-

The mixture is heated under reflux for 4-6 hours with constant stirring. During this time, the solid will dissolve, and the solution will become clear.

-

After the reflux is complete, the reaction mixture is cooled to room temperature in an ice bath.

-

The cooled solution is then carefully acidified with concentrated hydrochloric acid to a pH of approximately 5-6. The addition of acid should be done slowly and with stirring, as it is an exothermic process.

-

The resulting white precipitate of 5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is collected by vacuum filtration.

-

The crude product is washed thoroughly with cold water to remove any inorganic impurities and then dried.

-

For further purification, the product can be recrystallized from ethanol or an ethanol-water mixture.

III. Reaction Mechanism and Workflow Visualization

To provide a clearer understanding of the synthetic process, the following diagrams illustrate the reaction mechanism and the experimental workflow.

Reaction Mechanism

Caption: Reaction mechanism for the synthesis of the target compound.

Experimental Workflow

Caption: A flowchart of the experimental synthesis and characterization process.

IV. Physicochemical and Spectroscopic Characterization

Thorough characterization is imperative to confirm the identity, purity, and structure of the synthesized 5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol. The following table summarizes the expected physicochemical and spectroscopic data, based on values reported for analogous compounds.[3][4]

| Parameter | Expected Value/Observation |

| Appearance | White to off-white crystalline solid |

| Melting Point (°C) | Expected in the range of 180-250 °C (highly dependent on purity) |

| Solubility | Soluble in DMSO and DMF; sparingly soluble in ethanol and methanol; insoluble in water. |

| ¹H NMR (DMSO-d₆, δ ppm) | ~13.5-14.0 (s, 1H, SH): This characteristic downfield singlet is indicative of the thiol proton. The chemical shift can vary with concentration and temperature. ~7.5-7.8 (m, 4H, Ar-H): A multiplet corresponding to the protons of the 4-chlorophenyl ring. ~3.4-3.6 (s, 3H, N-CH₃): A singlet for the methyl group attached to the nitrogen of the triazole ring. |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~165-168 (C=S): Carbon of the thione group. ~150-155 (C-Cl): Carbon of the triazole ring attached to the chlorophenyl group. ~128-135 (Ar-C): Aromatic carbons. ~30-35 (N-CH₃): Methyl carbon. |

| FT-IR (KBr, cm⁻¹) | ~3100-3200 (N-H stretch): Due to the tautomeric thione form. ~2550-2600 (S-H stretch): Indicative of the thiol form. ~1600-1620 (C=N stretch): Characteristic of the triazole ring. ~1250-1300 (C=S stretch): Thione group vibration. ~1090 (C-Cl stretch): Aromatic chloro-substituent. |

| Mass Spectrometry (ESI-MS) | m/z: Expected [M+H]⁺ at approximately 240.03. |

V. Potential Applications and Future Directions

Derivatives of 5-(4-chlorophenyl)-4-substituted-4H-1,2,4-triazole-3-thiol have demonstrated significant potential in various therapeutic areas. The presence of the 4-chlorophenyl moiety is a common feature in many biologically active compounds, often enhancing their binding affinity to target proteins.

-

Anticancer Activity: Structurally similar compounds have been investigated for their potential as anticancer agents.[5][6] These molecules may exert their effects through various mechanisms, including the inhibition of specific kinases or the disruption of protein-protein interactions crucial for cancer cell survival. The title compound represents a promising scaffold for the development of novel antineoplastic drugs.

-

Antifungal Properties: The 1,2,4-triazole core is a well-established pharmacophore in antifungal drugs. The thiol substituent can also contribute to the antifungal activity. Therefore, 5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol and its derivatives are attractive candidates for the development of new agents to combat fungal infections, particularly those caused by resistant strains.[2]

Future research should focus on the derivatization of the thiol group to explore the structure-activity relationships further. Additionally, comprehensive biological screening of this compound against a panel of cancer cell lines and fungal pathogens is warranted to fully elucidate its therapeutic potential.

VI. Safety and Handling

As with all laboratory chemicals, 5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol and its precursors should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

VII. Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of 5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol. The described two-step synthetic protocol is a reliable and efficient method for obtaining this promising heterocyclic compound. The detailed characterization data provides a benchmark for researchers to verify the identity and purity of their synthesized material. The potential applications in anticancer and antifungal drug discovery highlight the significance of this molecule and provide a strong rationale for its further investigation. It is our hope that this guide will serve as a valuable resource for the scientific community and contribute to the advancement of medicinal chemistry.

References

-

Patel, K. R., Brahmbhatt, J. G., Pandya, P. A., & Daraji, D. G. (2021). Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent. Journal of Molecular Structure, 1244, 130900. [Link]

-

Sci-Hub. (n.d.). Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent. Retrieved from [Link]

-

Nadeem, H., Mohsin, M., Afzaal, H., Riaz, S., Zahid, A., & Muhammad, S. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3(4), 366-375. [Link]

-

Chen, Z., Xu, W., Liu, K., Yang, S., Fan, H., & Pinaki, S. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056. [Link]

-

Li, B., Li, Q., Liu, H., Li, B., Zhang, L., & Li, Z. (2021). Synthesis, Antifungal Activity, 3D-QSAR, and Molecular Docking Study of Novel Menthol-Derived 1,2,4-Triazole-thioether Compounds. Molecules, 26(22), 6985. [Link]

-

ResearchGate. (n.d.). The synthesis of 4H-3-mercapto-5-methyl-4-phenyl-1,2,4-triazole (1). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Retrieved from [Link]

-

Abdel-Wahab, B. F., Mabied, A. F., Fettinger, J. C., & Farahat, A. A. (2023). 2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H-1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4-Nitrophenyl)-1H-1,2,3-Triazol-4-yl)Ethan-1-One. Preprints.org. [Link]

-

Demirbas, N., Ugurluoglu, R., & Demirbas, A. (2002). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 7(1), 7-13. [Link]

-

Mahmood, T., et al. (2022). Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. Molecules, 27(19), 6529. [Link]

-

Semantic Scholar. (2021). Synthesis, Antifungal Activity, 3D-QSAR, and Molecular Docking Study of Novel Menthol-Derived 1,2,4-Triazole-thioether Compounds. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2017). Overview of Mercapto-1,2,4-Triazoles. J. Chem. Pharm. Res., 9(11), 132-144. [Link]

-

E-Journal of Chemistry. (2016). Nitrobenzylideneimino)-3-methyl-5-mercapto-1, 2, 4-triazole, A New Chromogenic Reagent for Extractive Spectrophotometric. E-Journal of Chemistry, 2016. [Link]

-

SpectraBase. (n.d.). 4-Methyl-4H-1,2,4-triazole-3-thiol. Retrieved from [Link]

-

SpectraBase. (n.d.). 4H-1,2,4-triazole-3-thiol, 4-methyl-5-phenyl-. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of (3-trifluoromethyl-4-methyl-5-mercapto-1,2,4 triazole). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Retrieved from [Link]

-

Al-Otaibi, J. S., et al. (2022). 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. Scientific Reports, 12(1), 11756. [Link]

-

Al-Wahaibi, L. H., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 27(15), 4983. [Link]

-

Gontijo, R. J., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Molecules, 27(16), 5343. [Link]

-

El-Hiti, G. A., et al. (2022). Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-. ORCA. [Link]

-

SpectraBase. (n.d.). 4-Methyl-4H-1,2,4-triazole-3-thiol. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol. Retrieved from [Link]

-

SpectraBase. (n.d.). 4H-1,2,4-triazole-3-thiol, 4-(4-chlorophenyl)-5-(2-thienylmethyl)-. Retrieved from [Link]

-

Ginekologia i Położnictwo. (2023). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Położnictwo, 2023. [Link]

-

Kumar, A., et al. (2022). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH. [Link]

-

Oriental Journal of Chemistry. (2022). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry, 38(2). [Link]

-

PubChem. (n.d.). 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol. Retrieved from [Link]

Sources

- 1. preprints.org [preprints.org]

- 2. Synthesis, Antifungal Activity, 3D-QSAR, and Molecular Docking Study of Novel Menthol-Derived 1,2,4-Triazole-thioether Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Sci-Hub: are you are robot? [sci-hub.box]

mechanism of action of 4H-1,2,4-triazole-3-thiol derivatives

An In-Depth Technical Guide to the Mechanism of Action of 4H-1,2,4-Triazole-3-thiol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4H-1,2,4-triazole-3-thiol scaffold is a privileged heterocyclic structure in medicinal chemistry, underpinning a vast array of compounds with significant therapeutic potential. Derivatives of this core exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anticonvulsant effects, in addition to industrial applications as corrosion inhibitors.[1][2][3] This technical guide provides a comprehensive exploration of the multifaceted mechanisms of action of 4H-1,2,4-triazole-3-thiol derivatives. We will delve into the molecular interactions and biochemical pathways through which these compounds exert their effects, with a focus on their therapeutic applications. This guide will also present detailed experimental protocols for assessing their activity and discuss key structure-activity relationships that govern their potency and selectivity.

Introduction to the 4H-1,2,4-Triazole-3-thiol Scaffold

The five-membered ring structure of 1,2,4-triazole, containing three nitrogen atoms, is a cornerstone of many therapeutic agents.[2][4] The incorporation of a thiol group at the 3-position, leading to the 4H-1,2,4-triazole-3-thiol tautomer, significantly enhances the biological activity of these molecules. This scaffold's unique electronic properties, including its dipole character, hydrogen bonding capacity, and rigidity, allow for high-affinity interactions with a variety of biological targets.[5] The thione/thiol group, in particular, is a key pharmacophoric feature that contributes to the diverse biological activities of these derivatives.[5][6]

Antimicrobial Mechanism of Action

Derivatives of 4H-1,2,4-triazole-3-thiol have demonstrated potent activity against a range of pathogenic bacteria and fungi.[1][7][8][9][10] Their mechanisms of action are often multifaceted and can vary depending on the specific derivative and the microbial species.

Inhibition of Metallo-β-Lactamases (MBLs)

A critical mechanism underlying the antibacterial activity of some 4-amino-1,2,4-triazole-3-thione derivatives is the inhibition of metallo-β-lactamases (MBLs), such as NDM-1 and VIM-2.[11] These enzymes are a primary cause of bacterial resistance to β-lactam antibiotics. The triazole derivatives are proposed to act as chelating agents, with the nitrogen atoms of the triazole ring and the deprotonated thiol group coordinating with the zinc ions in the active site of the MBLs. This interaction inactivates the enzyme, restoring the efficacy of β-lactam antibiotics.[11]

Experimental Protocol: Metallo-β-Lactamase Inhibition Assay [11]

-

Enzyme and Substrate Preparation: Recombinantly express and purify the target MBL (e.g., NDM-1). Prepare a stock solution of a suitable reporter substrate, such as meropenem.

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.5, containing ZnSO₄).

-

Inhibitor Preparation: Dissolve the 4H-1,2,4-triazole-3-thiol derivative in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Assay Procedure: a. In a 96-well microplate, add the assay buffer, the MBL enzyme, and varying concentrations of the inhibitor. b. Incubate the mixture for a defined period (e.g., 5 minutes) at a controlled temperature. c. Initiate the reaction by adding the meropenem substrate. d. Monitor the hydrolysis of meropenem spectrophotometrically by measuring the decrease in absorbance at a specific wavelength (e.g., 299 nm).

-

Data Analysis: Calculate the initial reaction rates and determine the IC₅₀ value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration. The Cheng-Prusoff equation can be used to calculate the Ki value, assuming a competitive inhibition model.[11]

Other Antimicrobial Mechanisms

While MBL inhibition is a key mechanism, other modes of action for antimicrobial 1,2,4-triazole-3-thiol derivatives have been proposed, including:

-

Disruption of Cell Membrane Integrity: The lipophilic nature of some derivatives may allow them to intercalate into the microbial cell membrane, leading to increased permeability and cell death.

-

Inhibition of Essential Enzymes: These compounds may inhibit other crucial microbial enzymes involved in metabolic pathways or nucleic acid synthesis. The specific enzymes targeted can vary depending on the microbial species.

Anticancer Mechanism of Action

The anticancer properties of 4H-1,2,4-triazole-3-thiol derivatives are a significant area of research, with several promising mechanisms of action identified.[5][6][12]

Kinase Inhibition

A primary mechanism of anticancer activity is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[5] Derivatives of 1,2,4-triazole have been shown to inhibit key oncogenic kinases, including:

-

Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in many cancers. Certain 1,2,4-triazole derivatives have demonstrated potent EGFR inhibitory activity.[13]

-

BRAF Kinase: Mutated BRAF is a driver of melanoma and other cancers. Specific triazole compounds have been identified as effective inhibitors of BRAF.[13]

The triazole scaffold can act as a hinge-binding motif, interacting with the ATP-binding pocket of the kinase and preventing its catalytic activity.

Tubulin Polymerization Inhibition

Another important anticancer mechanism is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[13] Microtubules are essential for cell division, and their disruption leads to mitotic arrest and apoptosis in cancer cells. Some 1,2,4-triazole derivatives have been shown to bind to the colchicine-binding site on tubulin, preventing its polymerization into microtubules.[13]

Diagram: Anticancer Mechanisms of 4H-1,2,4-Triazole-3-thiol Derivatives

Caption: Anticancer mechanisms of 4H-1,2,4-triazole-3-thiol derivatives.

Induction of Apoptosis

Ultimately, the cytotoxic effects of these compounds in cancer cells often culminate in the induction of apoptosis, or programmed cell death. This can be triggered through various intrinsic and extrinsic pathways initiated by the inhibition of key survival signals or the activation of stress responses.

Experimental Protocol: MTT Cytotoxicity Assay [5][14]

-

Cell Culture: Culture the desired cancer cell lines in appropriate media and conditions until they reach logarithmic growth phase.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the 4H-1,2,4-triazole-3-thiol derivative for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Corrosion Inhibition Mechanism

Beyond their therapeutic applications, 4H-1,2,4-triazole-3-thiol derivatives are effective corrosion inhibitors for various metals and alloys, particularly in acidic environments.[15][16][17][18][19]

The primary mechanism of corrosion inhibition is the adsorption of the triazole derivative onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[15][16] This adsorption can occur through:

-

Physisorption: Electrostatic interactions between the charged metal surface and the charged inhibitor molecule.

-

Chemisorption: Covalent bond formation between the heteroatoms (nitrogen and sulfur) of the triazole and the d-orbitals of the metal atoms. The π-electrons of the triazole ring also contribute to this interaction.[15]

The formation of this protective film impedes both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[17] The effectiveness of the inhibitor is dependent on its concentration, the temperature, and the nature of the corrosive environment. The adsorption process often follows the Langmuir adsorption isotherm.[17]

Diagram: Corrosion Inhibition Workflow

Caption: Workflow of corrosion inhibition by triazole derivatives.

Structure-Activity Relationships (SAR)

The biological activity of 4H-1,2,4-triazole-3-thiol derivatives is highly dependent on the nature and position of substituents on the triazole ring and any appended functionalities. Key SAR observations include:

-

Substituents at the N-4 position: The nature of the substituent at the N-4 position can significantly influence the antimicrobial and anticancer activity. Aromatic or heteroaromatic rings at this position are often associated with enhanced potency.

-

Substituents at the C-5 position: Modifications at the C-5 position can modulate the lipophilicity and steric properties of the molecule, affecting its ability to bind to target enzymes or receptors.

-

Electron-donating and -withdrawing groups: The presence of electron-donating groups (e.g., -OH, -OCH₃) on aromatic substituents can enhance antimicrobial and antitumor activity. Conversely, electron-withdrawing groups (e.g., -NO₂, -Cl) can also influence activity, likely by altering the electronic properties of the molecule and its binding interactions.[2]

-

Thiol group modifications: Alkylation or acylation of the thiol group can lead to derivatives with altered solubility, stability, and biological activity.

Data Summary

The following table summarizes the reported biological activities of selected 4H-1,2,4-triazole-3-thiol derivatives.

| Compound Class | Target Organism/Cell Line | Activity | IC₅₀/MIC | Reference |

| Hydrazone derivatives | Human melanoma (IGR39), Triple-negative breast cancer (MDA-MB-231), Pancreatic carcinoma (Panc-1) | Cytotoxicity | EC₅₀: 2–17 µM | [5] |

| Schiff base derivatives | Microsporum gypseum (fungus) | Antifungal | Superior to ketoconazole | [7] |

| Schiff base derivatives | Staphylococcus aureus (bacterium) | Antibacterial | Superior or comparable to streptomycin | [7] |

| 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol derivatives | NDM-1 and VIM-2 MBLs | Enzyme Inhibition | Kᵢ values in the micromolar range | [11] |

| 5-(Phenyl)-4H-1,2,4-triazole-3-thiol | Mild steel in 0.5M H₂SO₄ | Corrosion Inhibition | 91.6% efficiency at 0.5 mM | [17] |

Conclusion

4H-1,2,4-triazole-3-thiol derivatives represent a versatile and highly valuable class of compounds with a broad range of biological and industrial applications. Their mechanisms of action are diverse, ranging from the inhibition of key enzymes in pathogenic microbes and cancer cells to the formation of protective films on metal surfaces. A thorough understanding of these mechanisms, coupled with insights from structure-activity relationship studies, is crucial for the rational design and development of novel and more effective therapeutic agents and industrial additives based on this privileged scaffold. Further research into the specific molecular targets and pathways modulated by these compounds will undoubtedly unlock their full potential.

References

-

Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (n.d.). Scientific Research Publishing. [Link]

-

The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022). National Center for Biotechnology Information. [Link]

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2024). MDPI. [Link]

-

Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (2015). National Center for Biotechnology Information. [Link]

-

The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022). Semantic Scholar. [Link]

-

Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024). National Technical University "Kharkiv Polytechnic Institute". [Link]

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (n.d.). AVES. [Link]

-

A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). International Journal of Pharmaceutical Sciences and Research. [Link]

-

Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2025). ResearchGate. [Link]

-

Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. (2022). Al-Mustansiriyah Journal of Pharmaceutical Sciences. [Link]

-

Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. (2015). MDPI. [Link]

-

Synthesis and evaluation of 5-(Phenyl)-4H-1,2,4-triazole-3-thiol as Corrosion Inhibitor for Mild Steel in 0.5M H2SO4 and its synergistic effect with potassium iodide. (2017). ResearchGate. [Link]

-

Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. (2019). National Center for Biotechnology Information. [Link]

-

Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria. (2023). MDPI. [Link]

-

4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment. (n.d.). Semantic Scholar. [Link]

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2024). ResearchGate. [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles. (2020). National Center for Biotechnology Information. [Link]

-

4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. (2025). National Center for Biotechnology Information. [Link]

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). istanbul.edu.tr. [Link]

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). Istanbul University Press. [Link]

Sources

- 1. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 2. mdpi.com [mdpi.com]

- 3. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 9. Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives [indexacademicdocs.org]

- 10. Istanbul University Press [iupress.istanbul.edu.tr]

- 11. mdpi.com [mdpi.com]

- 12. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 13. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [PDF] The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids | Semantic Scholar [semanticscholar.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. [PDF] 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies | Semantic Scholar [semanticscholar.org]

- 19. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

tautomeric forms of 5-substituted-4H-1,2,4-triazole-3-thiols

An In-Depth Technical Guide to the Tautomeric Forms of 5-substituted-4H-1,2,4-triazole-3-thiols

Abstract

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, integral to numerous therapeutic agents.[1][2] Within this class, 5-substituted-4H-1,2,4-triazole-3-thiols represent a critical subclass, distinguished by their potential to exist in two tautomeric forms: the thione and the thiol. This dynamic equilibrium is not merely a structural curiosity; it profoundly influences the physicochemical properties, hydrogen bonding capabilities, and ultimately, the biological activity of these molecules.[3] Understanding, characterizing, and controlling this tautomerism is therefore paramount for researchers in drug discovery and development. This guide provides a comprehensive exploration of the thione-thiol tautomerism in this heterocyclic system, synthesizing field-proven insights on synthetic strategy, definitive analytical characterization, computational modeling, and the implications for biological function.

The Thione-Thiol Tautomeric Equilibrium

The core of this topic lies in the prototropic equilibrium between two distinct structural isomers: the 4,5-dihydro-1,2,4-triazole-3-thione (thione) form and the 1H-1,2,4-triazole-3-thiol (thiol) form. This interconversion involves the migration of a proton between the nitrogen atom at position 4 (N4) and the exocyclic sulfur atom.

The thione tautomer contains a thiocarbonyl group (C=S) and an N-H bond within the triazole ring, whereas the thiol tautomer features a sulfhydryl group (S-H) and a C=N double bond within the ring. While both forms can coexist, extensive experimental and computational evidence indicates that the thione form is predominantly the more stable tautomer in the gas phase, in solution, and in the solid state.[3][4][5] This stability is often attributed to the greater polarity of the thiocarbonyl bond and its capacity to form robust intermolecular hydrogen bonds in condensed phases.

Caption: Prototropic equilibrium between the thione and thiol tautomers.

Factors that can influence the position of this equilibrium include the electronic nature of the substituent at the C5 position, solvent polarity, temperature, and pH.[6][7] Polar solvents, for instance, tend to stabilize the more polar thione tautomer.[6][7]

Synthesis: A Foundational Protocol

A robust and reproducible synthesis is the starting point for any investigation. The most common and reliable method for preparing 5-substituted-4H-1,2,4-triazole-3-thiols is the base-catalyzed intramolecular dehydrative cyclization of 1-acyl-4-substituted-thiosemicarbazides.[1][8][9]

Caption: General synthetic workflow for 1,2,4-triazole-3-thiols.

Experimental Protocol: Synthesis of 4-Cyclohexyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

This protocol is adapted from established methodologies and serves as a self-validating system for producing the target compound class.[8]

Materials:

-

Benzoyl hydrazide

-

Cyclohexyl isothiocyanate

-

Ethanol (absolute)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl, concentrated)

-

Deionized water

Procedure:

-

Step 1: Formation of Thiosemicarbazide Intermediate.

-

Dissolve benzoyl hydrazide (10 mmol) in 50 mL of absolute ethanol in a 100 mL round-bottom flask.

-

Add cyclohexyl isothiocyanate (10 mmol) to the solution.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 4 hours. The causality here is that the nucleophilic attack of the hydrazide on the electrophilic carbon of the isothiocyanate requires thermal energy to overcome the activation barrier, leading to the formation of the thiosemicarbazide intermediate.

-

After reflux, cool the reaction mixture to room temperature. The intermediate will typically precipitate.

-

Collect the solid by vacuum filtration, wash with cold ethanol, and dry in vacuo.

-

-

Step 2: Base-Catalyzed Cyclization.

-

Suspend the dried thiosemicarbazide intermediate (8 mmol) in 40 mL of a 2 M aqueous sodium hydroxide solution.

-

Heat the mixture to reflux for 6 hours. The strong base deprotonates the amide nitrogen, facilitating an intramolecular nucleophilic attack on the thiocarbonyl carbon, followed by dehydration to yield the stable triazole ring.

-

Monitor the reaction completion via Thin Layer Chromatography (TLC).

-

-

Step 3: Isolation and Purification.

-

After cooling the reaction mixture in an ice bath, carefully acidify it to pH ~5-6 with concentrated HCl. This protonates the triazole, causing it to precipitate from the aqueous solution.

-

Collect the crude product by vacuum filtration and wash thoroughly with cold deionized water to remove inorganic salts.

-

Recrystallize the solid product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 4-cyclohexyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione.

-

Validate the structure using the analytical techniques described below.

-

Definitive Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for studying tautomeric equilibria in solution.[10][11] The slow rate of proton exchange on the NMR timescale allows for the observation of distinct signals for each tautomer if both are present in significant quantities.[12]

Causality in Signal Interpretation: The chemical environment of a nucleus dictates its resonance frequency (chemical shift). The delocalization of electrons and the presence of neighboring electronegative atoms are primary determinants.

| Nucleus | Tautomeric Form | Characteristic Chemical Shift (δ, ppm) | Rationale |

| ¹H | Thione | 12.0 - 14.0 (broad singlet, N4-H ) | The proton is attached to a nitrogen atom within an aromatic-like ring and is strongly deshielded. This signal readily exchanges with D₂O.[3][8][13] |

| ¹H | Thiol | 3.0 - 6.0 (broad singlet, S-H ) | The proton is attached to sulfur, which is less electronegative than nitrogen, resulting in a more shielded, upfield signal. This peak is often difficult to observe due to rapid exchange or low population.[3][9] |

| ¹³C | Thione | 165 - 175 (C =S) | The carbon is part of a thiocarbonyl group, a highly deshielded environment, resulting in a characteristic downfield shift.[3] |

| ¹³C | Thiol | 150 - 160 (C -SH) | The carbon is bonded to a single sulfur atom and two nitrogen atoms, a less deshielded environment compared to the C=S group. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides a rapid method for identifying key functional groups and is particularly useful for analyzing solid-state samples, where the thione form typically dominates.[3]

| Tautomeric Form | Vibrational Mode | Characteristic Frequency (cm⁻¹) | Rationale |

| Thione | N-H stretch | 3100 - 3460 | Corresponds to the stretching of the N-H bond in the heterocyclic ring.[3] |

| Thione | C=S stretch | 1250 - 1340 | Characteristic absorption for the thiocarbonyl group.[3][8] |

| Thiol | S-H stretch | 2550 - 2650 | A weak and sharp band characteristic of the sulfhydryl group. Its absence is strong evidence for the thione form.[3][9] |

Single-Crystal X-ray Crystallography

X-ray crystallography provides unequivocal, high-resolution proof of the molecular structure in the solid state.[14] It allows for the precise determination of bond lengths, confirming the presence of a C=S double bond (in the thione form) versus a C-S single bond (in the thiol form) and locating the position of the key proton. In virtually all reported crystal structures of 5-substituted-4H-1,2,4-triazole-3-thiols, the molecule exists exclusively in the thione tautomeric form .[3][15][16]

Caption: Workflow for structural validation via X-ray crystallography.

| Parameter | 4-amino-5-indolyl-1,2,4-triazole-3-thione[14] |

| Chemical Formula | C₁₀H₉N₅S |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell (a, b, c) | a = 6.235 Å, b = 26.016 Å, c = 12.486 Å |

| Unit Cell (β) | β = 93.24° |

| Conclusion | Structure confirmed as the thione tautomer in the solid state. |

Computational Chemistry Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for corroborating experimental findings and providing energetic insights that are otherwise inaccessible.[17][18] These methods allow for the calculation of the relative thermodynamic stabilities of the tautomers and the energy barrier of the transition state for their interconversion.

| Tautomer | Relative Energy (kJ/mol) (Example DFT Calculation) |

| Thione | 0.0 (Reference) |

| Thiol (1H, 2H) | +15 to +30 |

| Thiol (1H, 4H) | +40 to +60 |

Note: Relative energies are illustrative and depend on the level of theory and basis set used.

Biological and Pharmacological Relevance

The predominance of a single tautomer is of profound importance in drug development. The specific three-dimensional shape, electronic surface potential, and hydrogen bonding pattern of the active tautomer dictate its interaction with the biological target.

-

Hydrogen Bonding: The thione form possesses one hydrogen bond donor (N-H) and multiple acceptors (N1, N2, and C=S). The thiol form has a different profile, with one donor (S-H) and different acceptor sites. This difference is critical for receptor binding.

-

Bioactivity: It is generally accepted that only one tautomeric form is bioactive.[3] Studies have shown that the biological activity of certain 1,2,4-triazole derivatives can be directly correlated with the presence of either the thione or thiol form, with the thione often being the key pharmacophore for specific activities like antimicrobial or antinematode effects.[19] Therefore, designing molecules that are conformationally locked or heavily biased toward the active tautomeric form is a key strategy in medicinal chemistry.

Conclusion

The tautomerism of 5-substituted-4H-1,2,4-triazole-3-thiols is a classic yet crucial topic for chemists in the life sciences. A rigorous, evidence-based approach demonstrates the overwhelming prevalence of the thione form across different physical states. This stability is confirmed by a triad of self-validating evidence: spectroscopic characterization (NMR, FT-IR), definitive X-ray crystallographic analysis, and corroborating computational studies. For researchers and drug development professionals, recognizing that these molecules exist predominantly as the thione tautomer is fundamental to understanding their reactivity, building accurate structure-activity relationship (SAR) models, and ultimately, designing more effective and selective therapeutic agents.

References

-

Haghighi, Z. Z., & Zahedi, M. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Journal of Molecular Modeling, 16(6), 1149-1157. [Link]

-

Haghighi, Z. Z., & Zahedi, M. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. PubMed. [Link]

-

Krasnova, K., & Vasilev, A. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]

-

Siwek, A., et al. (2020). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Frontiers in Chemistry. [Link]

-

Anonymous. (n.d.). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[3][4][5] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. [Link]

-

Beaulieu, F., et al. (1990). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 68(8), 1483-1489. [Link]

-

Claramunt, R. M. (2006). The use of NMR spectroscopy to study tautomerism. SciSpace. [Link]

-

Gökçe, M., et al. (2016). Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 163, 170-180. [Link]

-

Ayati, A., et al. (2015). Recent advances bioactive 1,2,4-triazole-3-thiones. European Journal of Medicinal Chemistry, 97, 830-870. [Link]

-

Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3(4), 366-375. [Link]

-

Demirbas, N., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(10), 848-857. [Link]

-

Beaulieu, F., et al. (1990). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Science Publishing. [Link]

-

Claramunt, R. M., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]

-

Hansen, P. E. (2020). Tautomerism Detected by NMR. Encyclopedia.pub. [Link]

-

Demirbas, N., et al. (2004). Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. PubMed. [Link]

-

Claramunt, R. M., et al. (2006). The use of NMR spectroscopy to study tautomerism. Bohrium. [Link]

-

Varynskyi, B. A., et al. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 6(5), 1342-1350. [Link]

-

Demirbas, N., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. [Link]

-

Mahboub, R. (2021). Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives. Orbital: The Electronic Journal of Chemistry, 13(1), 33-38. [Link]

-

Anonymous. (n.d.). Thione–thiol tautomerism of I' and II'. ResearchGate. [Link]

-

Anonymous. (n.d.). Tautomerism in aromatic heterocycles. Química Organica.org. [Link]

-

Boraei, A. T. A., et al. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. [Link]

-

Boraei, A. T. A., et al. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. ResearchGate. [Link]

-

Jensen, K. A., & Pedersen, C. (1973). The thione-thiol tautomerism in simple thioamides. SciSpace. [Link]

-

Karpińska, G., & Dobrowolski, J. C. (2015). On tautomerism of 1,2,4-triazol-3-ones. Computational and Theoretical Chemistry, 1052, 58-67. [Link]

-

Anonymous. (2024). Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO 2 complexes. RSC Publishing. [Link]

-

Jakhar, K., & Sharma, S. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 14(3), 1000-1014. [Link]

-

Anonymous. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. [Link]

-

Kaur, R., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. PMC - PubMed Central. [Link]

-

Boraei, A. T. A., et al. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. MDPI. [Link]

-

Demirbas, N., et al. (2005). 5-Furan-2yl[1][3][4]oxadiazole-2-thiol, 5-Furan-2yl-4H[3][4][5] triazole-3-thiol and Their Thiol-Thione Tautomerism. ResearchGate. [Link]

-

Mamedov, V. A., et al. (2022). The thione‐thiol tautomerism in 1,2,4‐triazoles. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 9. mdpi.com [mdpi.com]

- 10. The use of NMR spectroscopy to study tautomerism (2006) | Rosa M. Claramunt | 172 Citations [scispace.com]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. dspace.ncl.res.in [dspace.ncl.res.in]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed protocols, expert insights, and a thorough examination of its potential applications.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, renowned for conferring a wide array of biological activities to the molecules that contain it.[1] Derivatives of 1,2,4-triazole are known to exhibit antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1] The subject of this guide, 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol, combines this potent heterocyclic core with a 4-chlorophenyl substituent, a common feature in pharmacologically active compounds that can enhance binding to biological targets and influence metabolic stability. The presence of the amino and thiol groups further provides reactive handles for the synthesis of diverse derivatives, making it a valuable intermediate for drug discovery programs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₇ClN₄S | PubChem[2] |

| Molecular Weight | 226.69 g/mol | PubChem[2] |

| CAS Number | 68468-95-1 | PubChem[2] |

| Melting Point | 156.41 °C (Predicted) | Chemchart[3] |

| Water Solubility | 5595.8 mg/L (Predicted) | Chemchart[3] |

| Appearance | Solid (Form) | Sigma-Aldrich |

These properties suggest a compound with moderate solubility in aqueous media, suitable for biological screening. The melting point indicates a stable solid at room temperature.

Synthesis of 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol: A Step-by-Step Protocol

The synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols is a well-established multi-step process.[4][5][6] The following protocol is adapted from the general method for the synthesis of analogous compounds and is presented here with expert commentary on the rationale behind each step.

Experimental Workflow Diagram

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol | C8H7ClN4S | CID 689061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol (68468-95-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 5. Istanbul University Press [iupress.istanbul.edu.tr]

- 6. Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives [indexacademicdocs.org]

The Multifaceted Biological Activities of Chlorophenyl Triazole Thiol Compounds: A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of chlorophenyl triazole thiol compounds. Designed for researchers, scientists, and professionals in drug development, this document delves into the significant anticancer, antimicrobial, and enzyme-inhibiting properties of this versatile chemical scaffold, offering both foundational knowledge and practical insights for advancing novel therapeutic agents.

Introduction: The Chemical Prominence of the Triazole Thiol Scaffold

The 1,2,4-triazole ring system, a five-membered heterocycle containing three nitrogen atoms, is a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological activities, including antifungal, antibacterial, anticancer, and anticonvulsant properties[1][2]. The triazole nucleus, with its capacity for hydrogen bonding, dipole interactions, and relative stability, serves as a valuable pharmacophore in the design of bioactive molecules[2][3].

The incorporation of a thiol (-SH) group at the 3-position of the triazole ring, and a chlorophenyl moiety at either the 4- or 5-position, gives rise to a class of compounds with markedly enhanced and diverse biological activities. The thiol group can exist in tautomeric equilibrium with its thione form, a characteristic that is often crucial for biological activity. Furthermore, the thiol group provides a reactive handle for the synthesis of a wide range of derivatives, allowing for the fine-tuning of their pharmacological profiles. The chlorophenyl substituent, with its electron-withdrawing nature, often contributes to the potency of these compounds. This guide will elucidate the synthesis, biological activities, and structure-activity relationships of these promising compounds.

Anticancer Activity: Targeting Key Pathways in Malignancy

Chlorophenyl triazole thiol derivatives have emerged as a significant class of compounds with potent in vitro and in vivo anticancer activities against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, targeting critical pathways involved in cancer cell proliferation, survival, and metastasis.

Mechanism of Action: p53-MDM2 Interaction and Beyond

A key mechanism through which certain chlorophenyl triazole thiol derivatives exert their anticancer effects is by disrupting the interaction between the tumor suppressor protein p53 and its negative regulator, murine double minute 2 (MDM2)[4][5]. Under normal physiological conditions, MDM2 targets p53 for proteasomal degradation, thus keeping its activity in check. In many cancers, MDM2 is overexpressed, leading to the excessive degradation of p53 and allowing cancer cells to evade apoptosis.

Certain 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives have been designed to mimic the critical binding residues of p53, thereby competitively inhibiting the p53-MDM2 interaction[4][5]. This restores the tumor-suppressive function of p53, leading to cell cycle arrest and apoptosis in cancer cells.

Caption: p53-MDM2 signaling pathway and the inhibitory action of chlorophenyl triazole thiol compounds.

In Vitro Cytotoxicity

Numerous studies have demonstrated the potent cytotoxic effects of chlorophenyl triazole thiol derivatives against a variety of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic potential of chemical compounds.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives | A549 (Lung) | 3.85 - 5.94 | [4][6] |

| U87 (Glioblastoma) | 4.15 | [4] | |

| HL60 (Leukemia) | 17.52 | [4] | |

| HepG2 (Liver) | 16.78 | [7] | |

| MCF-7 (Breast) | 5.71 | [8] | |

| 4-aryl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones | HepG-2 (Liver) | < 25 | [9] |

| MCF-7 (Breast) | < 25 | [9] | |

| 1,2,4-triazole-3-thiol hydrazone derivatives | IGR39 (Melanoma) | 2 - 17 | [3] |

| MDA-MB-231 (Breast) | 2 - 17 | [3] | |

| Panc-1 (Pancreatic) | 2 - 17 | [3] |

Table 1: In vitro anticancer activity (IC50 values) of selected chlorophenyl triazole thiol derivatives.

Antimicrobial Properties: A Broad Spectrum of Activity

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Chlorophenyl triazole thiol compounds have demonstrated significant in vitro activity against a broad spectrum of pathogenic bacteria and fungi, making them promising candidates for further investigation.

Antibacterial Activity

These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a standard measure of antibacterial potency.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| 4-amino-substituted-1,2,4-triazole-3-thiol derivatives | Staphylococcus aureus | 16 | [10] |

| Bacillus subtilis | 20 | [10] | |

| Escherichia coli | 25 | [10] | |

| Salmonella typhi | 31 | [10] | |

| 5-(2-aminothiazol-4-yl)-4-substituted phenyl-4H-1,2,4-triazole-3-thiols | S. aureus | 0.5 - 1 (µM) | [2] |

| B. subtilis | 0.5 - 1 (µM) | [2] | |

| E. coli | 0.5 - 1 (µM) | [2] | |

| Pseudomonas aeruginosa | 0.5 - 1 (µM) | [2] | |

| 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol | S. aureus | 0.264 (mM) | [11] |

| Streptococcus pyogenes | 0.132 (mM) | [11] |

Table 2: In vitro antibacterial activity (MIC values) of selected chlorophenyl triazole thiol derivatives.

Antifungal Activity

Several chlorophenyl triazole thiol derivatives have also exhibited potent antifungal activity against clinically relevant fungal pathogens.

| Compound Class | Fungal Strain | MIC (µg/mL) | Reference |

| 4-amino-substituted-1,2,4-triazole-3-thiol derivatives | Candida albicans | 24 | [10] |

| Aspergillus niger | 32 | [10] | |

| Hybrid compounds with triazole and thiazolidine nuclei | C. albicans | 0.003 - 0.5 | [12] |

| C. non-albicans | 0.003 - 0.5 | [12] | |

| Aspergillus spp. | 0.003 - 0.5 | [12] |

Table 3: In vitro antifungal activity (MIC values) of selected chlorophenyl triazole thiol derivatives.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. This section provides detailed, step-by-step methodologies for the in vitro evaluation of the cytotoxic and antimicrobial activities of chlorophenyl triazole thiol compounds.

Protocol for MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

96-well microtiter plates

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

Cancer cell line of interest

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final solvent concentration should not exceed 0.5% to avoid solvent-induced toxicity. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with solvent) and a negative control (medium only).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Test compound (dissolved in a suitable solvent)

-

Bacterial or fungal strain of interest

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile saline

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusted to a concentration of approximately 5 x 10^5 CFU/mL in the appropriate broth.

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in the broth medium directly in the 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 16-20 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Structure-Activity Relationship (SAR) Insights

The biological activity of chlorophenyl triazole thiol compounds is significantly influenced by the nature and position of substituents on both the chlorophenyl and triazole rings.

-

Position of the Chloro Group: The position of the chlorine atom on the phenyl ring (ortho, meta, or para) can have a profound impact on activity. For instance, in some series of compounds, a para-substitution has been shown to be optimal for anticancer activity.

-

Substituents on the Triazole Ring: The nature of the substituent at the N-4 position of the triazole ring is a key determinant of biological activity. Aromatic or bulky aliphatic groups at this position can enhance anticancer and antimicrobial properties.

-

Modifications of the Thiol Group: Alkylation or acylation of the thiol group provides a facile route to a diverse library of derivatives with altered pharmacokinetic and pharmacodynamic properties. The introduction of different moieties at the sulfur atom can modulate the compound's solubility, cell permeability, and interaction with biological targets. For example, the introduction of a phenoxy moiety at the para-position of the phenyl ring has been shown to result in broad-spectrum antibacterial activity[2].

Conclusion and Future Directions

Chlorophenyl triazole thiol compounds represent a highly promising and versatile scaffold for the development of novel therapeutic agents. Their demonstrated efficacy against a range of cancer cell lines and pathogenic microorganisms, coupled with their synthetic tractability, makes them attractive candidates for further preclinical and clinical investigation.

Future research in this area should focus on:

-

Lead Optimization: Systematic modification of the lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by these compounds to gain a deeper understanding of their therapeutic effects.

-

In Vivo Efficacy and Toxicity Studies: Evaluation of the most promising compounds in relevant animal models of cancer and infectious diseases to assess their in vivo efficacy and safety profiles.

The continued exploration of this chemical class holds significant promise for the discovery of next-generation drugs to address the pressing global health challenges of cancer and infectious diseases.

References

-

Patel, K. R., Brahmbhatt, J. G., Pandya, P. A., & Daraji, D. G. (2021). Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent. ResearchGate. [Link]

-

IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. ResearchGate. [Link]

-

Summaries of the estimated values of minimum inhibitory concentration (MIC) for the tested compounds towards targeted microbes. ResearchGate. [Link]

-

Al-Abdullah, E. S., et al. (2024). Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles. MDPI. [Link]

-

Sabale, P. M., & Mehta, P. (n.d.). SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACY AND PHARMACEUTICAL SCIENCES. [Link]

-

Minimum inhibitory concentrations (MIC, lM) of the tested substances and reference drugs against the tested microorganisms. ResearchGate. [Link]

-

cell lines ic50: Topics by Science.gov. Science.gov. [Link]

-

Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. (n.d.). [Link]

-

Calculated IC50 values of synthesized triazole derivatives. ResearchGate. [Link]

-

Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. National Institutes of Health. [Link]

-

Table 2 : IC50 values for synthesized compounds against cancer cell lines. ResearchGate. [Link]

-

Rollas, S., & Büyüktimkin, B. (2007). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. National Institutes of Health. [Link]

-

4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent. Sci-Hub. [Link]

-

Rollas, S., & Büyüktimkin, B. (2007). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. [Link]

-

Sahoo, P., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[4][6][9]-triazole-3-thiol derivatives as antimicrobial agents. ResearchGate. [Link]

-

Sahoo, P., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[4][6][9]-triazole-3-thiol derivatives as antimicrobial agents. Semantic Scholar. [Link]

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2019). Istanbul University Press. [Link]

-

Plech, T., et al. (2019). 1,2,4-Triazoles as Important Antibacterial Agents. National Institutes of Health. [Link]

-

Antifungal activities of the target compounds in vitro (MIC 80 μg/mL). ResearchGate. [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles. National Institutes of Health. [Link]

-

Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024). Zaporozhye Medical Journal. [Link]

-

The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. National Institutes of Health. [Link]

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]

-

Stanton, R. V., et al. (2005). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. PubMed. [Link]

-

Diuretic activity of some 4- and 3-thio-substituted 1,2,4-triazoles with fluorophenyl fragments. (2023). Farmatsevtychnyi zhurnal. [Link]

Sources

- 1. Istanbul University Press [iupress.istanbul.edu.tr]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sci-Hub: are you are robot? [sci-hub.box]

- 6. researchgate.net [researchgate.net]

- 7. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. connectjournals.com [connectjournals.com]

- 11. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for imparting a diverse range of biological activities to molecular structures. This guide focuses on a specific, promising derivative: 5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol. We will provide a comprehensive overview of its synthesis, in-depth characterization, and explore its significant therapeutic potential, particularly in oncology. This document is intended to serve as a technical resource, offering both foundational knowledge and practical, field-proven insights for researchers engaged in the discovery and development of novel therapeutics.

Introduction: The Significance of the 1,2,4-Triazole-3-thiol Moiety

The 1,2,4-triazole ring system is a privileged scaffold in drug discovery, present in a multitude of clinically approved drugs with a wide array of therapeutic applications. The inclusion of a thiol group at the 3-position and specific substitutions at the 4- and 5-positions can significantly modulate the pharmacological profile of these compounds. The subject of this guide, 5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, combines the structural features of a halogenated phenyl ring, a small alkyl group, and a reactive thiol, making it a molecule of considerable interest for therapeutic development.

The presence of the 4-chlorophenyl group can enhance lipophilicity and facilitate interactions with hydrophobic pockets in biological targets. The 4-methyl substituent can influence the conformational flexibility and metabolic stability of the molecule. The versatile 3-thiol group can act as a hydrogen bond donor and acceptor, and its nucleophilic nature allows for further chemical modifications to create diverse libraries of related compounds for structure-activity relationship (SAR) studies.

Synthesis of 5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol: A Step-by-Step Protocol